Fluphenazine Di N'-Oxide

Description

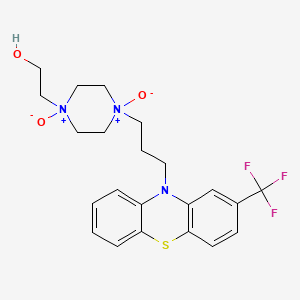

Structure

3D Structure

Properties

Molecular Formula |

C22H26F3N3O3S |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol |

InChI |

InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |

InChI Key |

QXBJUUVVSUNPLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Formation Pathways of Fluphenazine Di N Oxide

Direct Chemical Synthesis Approaches

The targeted synthesis of Fluphenazine (B1673473) Di N'-Oxide has been achieved through specific chemical reactions, primarily involving the oxidation of the parent fluphenazine molecule. These methods allow for the controlled formation of the di-N-oxide for research and analytical purposes.

Oxidation Reactions Utilizing Specific Oxidants (e.g., m-Chloroperoxybenzoic Acid)

The most prominently documented method for the synthesis of Fluphenazine Di N'-Oxide involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a key reagent. The synthesis, as detailed in the thesis by William Fran Heyes, involves the direct oxidation of fluphenazine base.

The reaction is typically carried out by dissolving fluphenazine base in a suitable organic solvent, such as dichloromethane. A solution of m-CPBA in the same solvent is then added dropwise to the fluphenazine solution while stirring. The molar ratio of the oxidant to the fluphenazine is a critical factor in determining the final product. To achieve the di-N-oxide, a stoichiometric excess of the oxidizing agent is generally required. The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the complete conversion to the desired di-N-oxide.

Following the completion of the reaction, the product is isolated. This often involves evaporating the solvent and then purifying the residue. Purification can be achieved through column chromatography using a silica (B1680970) gel stationary phase and a suitable mobile phase mixture, such as acetone-cyclohexane-ammonia, to separate the this compound from any remaining starting material, mono-N-oxide intermediates, and the m-chlorobenzoic acid by-product.

Regioselective N-Oxidation Strategies

The fluphenazine molecule possesses two tertiary amine groups within its piperazine (B1678402) ring, both of which are susceptible to oxidation. Achieving regioselectivity—the preferential oxidation of one nitrogen atom over the other—can be challenging. However, the formation of the di-N-oxide inherently involves the oxidation of both nitrogen atoms.

The synthesis of the mono-N-oxides (either at the N1' or N4' position) is an intermediate step in the formation of the di-N-oxide. By carefully controlling the stoichiometry of the oxidizing agent (i.e., using approximately one equivalent of m-CPBA), it is possible to favor the formation of the mono-N-oxides. Further addition of the oxidant then leads to the formation of the di-N-oxide. Therefore, the synthesis of this compound can be viewed as the culmination of a non-regioselective oxidation process where both nitrogen atoms are targeted.

Synthesis of Poly-N-Oxides (e.g., N1',N4'-Dioxide)

The synthesis of the N1',N4'-dioxide of fluphenazine, which is this compound, is achieved by ensuring the complete oxidation of both tertiary nitrogen atoms in the piperazine ring. As mentioned, this is typically accomplished by using at least two molar equivalents of an oxidizing agent like m-CPBA for each mole of fluphenazine.

Research has confirmed that a stepwise increase in the amount of the oxidant leads to the formation of the di-N-oxide. This indicates a sequential oxidation process, likely proceeding through a mono-N-oxide intermediate. The successful synthesis of the N1',N4'-dioxide is confirmed through various analytical techniques, including mass spectrometry and infrared spectroscopy, which can identify the characteristic N-O bonds and the correct molecular weight of the final product.

Formation Mechanisms in Complex Systems

Beyond direct synthesis in a laboratory setting, this compound can also be formed in more complex environments, such as during the degradation of fluphenazine or as a metabolic by-product.

Role of Oxidative Processes in Fluphenazine Transformation

Fluphenazine is susceptible to degradation under various conditions, with oxidative processes playing a significant role in its transformation. Forced degradation studies on fluphenazine hydrochloride have demonstrated that the molecule degrades under oxidative, photolytic, and thermal stress.

Under oxidative stress, induced by reagents such as hydrogen peroxide, fluphenazine can degrade to form several products, including its N-oxides. These studies propose degradation pathways where the tertiary amine groups of the piperazine ring are oxidized. The formation of N-oxides is a common metabolic pathway for many drugs containing tertiary amine functionalities. In the case of fluphenazine, this metabolic transformation can occur in the liver, catalyzed by cytochrome P450 enzymes. While the formation of mono-N-oxides as metabolites is well-documented, the formation of the di-N-oxide in biological systems is also a plausible, albeit potentially less prevalent, metabolic route.

The following table summarizes the degradation of fluphenazine under different stress conditions as observed in forced degradation studies:

| Stress Condition | Reagent/Method | Observed Degradation | Potential for N-Oxide Formation |

| Oxidative | Hydrogen Peroxide | Significant degradation | High |

| Photolytic | UV light exposure | Moderate degradation | Possible |

| Thermal | Elevated temperature | Moderate degradation | Possible |

| Acidic/Basic Hydrolysis | HCl / NaOH | Less significant for N-oxide formation | Low |

By-Product Formation during Fluphenazine Synthesis

During the industrial synthesis of fluphenazine, the formation of impurities and by-products is a critical aspect to control. These impurities can arise from unreacted starting materials, side reactions, or the degradation of the final product under the synthesis or purification conditions.

While a variety of by-products are possible in the multi-step synthesis of fluphenazine, the specific formation of this compound as a direct by-product of the primary synthesis route is not extensively documented in the available scientific literature. Impurities are more commonly related to precursors or alternative reaction pathways of the reactants. However, if oxidizing conditions are inadvertently present during the synthesis or work-up procedures, it is conceivable that minor amounts of oxidized species, including N-oxides, could be formed. Rigorous purification steps are therefore essential to ensure the quality and purity of the final fluphenazine active pharmaceutical ingredient.

Metabolic Formation and Biotransformation Pathways of Fluphenazine N Oxides

Enzymatic Oxidation Mechanisms

The enzymatic oxidation of fluphenazine (B1673473) is a critical step in its metabolism, leading to the formation of N-oxide derivatives. This process is primarily mediated by a superfamily of enzymes responsible for the metabolism of a wide array of xenobiotics.

The Cytochrome P450 (CYP) enzyme system, located in the endoplasmic reticulum of hepatocytes, plays a central role in the oxidative metabolism of many drugs, including phenothiazines like fluphenazine. While specific data on the direct role of CYP enzymes in the formation of Fluphenazine di N'-Oxide is limited, it is well-established that N-oxidation of phenothiazines is a major metabolic route. The formation of N-oxides from tertiary amines, such as the piperazine (B1678402) nitrogen atoms in the fluphenazine molecule, is a known reaction catalyzed by CYP isoforms. It is plausible that the conversion of fluphenazine to its di-N'-oxide metabolite involves sequential oxidation steps catalyzed by one or more CYP enzymes.

Phenothiazines are characterized by the presence of tertiary amine groups, which are susceptible to N-oxidation. In the case of fluphenazine, there are two tertiary nitrogen atoms in the piperazine ring of its side chain. N-oxidation at these sites leads to the formation of mono-N-oxides and the di-N'-oxide. This metabolic pathway is a significant route for the biotransformation of phenothiazine (B1677639) drugs in humans. The N-oxidation process increases the polarity of the parent compound, which generally facilitates its excretion from the body. The chemical synthesis of this compound has been described, confirming the chemical feasibility of this structure.

Advanced Analytical Methodologies for Fluphenazine Di N Oxide Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Fluphenazine (B1673473) Di N'-Oxide from its parent compound and other related metabolites. The development of robust and reliable separation techniques is a critical first step in its analytical workflow.

The development of an effective HPLC method for Fluphenazine Di N'-Oxide involves a systematic optimization of several key parameters to achieve adequate separation and peak resolution. A typical stability-indicating HPLC method for fluphenazine hydrochloride, the parent drug, utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer, with detection at 259 nm. nih.gov The development process for the Di N'-Oxide would involve adjusting the mobile phase composition, pH, and gradient elution profile to ensure a clear separation from fluphenazine and its other metabolites. nih.gov

For instance, a developed method for fluphenazine and its degradation products used a mobile phase of methanol, acetonitrile, and 10 mM ammonium acetate (70:15:15, v/v/v) at a pH of 6.0, adjusted with acetic acid. nih.gov The flow rate was maintained at 1 ml/min. nih.gov Such a method could be adapted and optimized for the specific analysis of this compound. The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, and precision. nih.gov

Table 1: Example HPLC Method Parameters for Fluphenazine Analysis Adaptable for Di N'-Oxide

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (70:15:15, v/v/v), pH 6.0 | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 259 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating compounds with varying polarities. This makes it particularly well-suited for the separation of the more polar N-oxide metabolites, such as this compound, from the less polar parent drug, fluphenazine. The stationary phase in RP-HPLC is nonpolar (e.g., C18), while the mobile phase is polar. The more polar N-oxides have a lower affinity for the stationary phase and therefore elute earlier than the parent compound.

The separation of N- and S-oxides of fluphenazine has been successfully achieved using RP-HPLC. nih.gov The chromatographic conditions can be fine-tuned to achieve optimal separation. For example, a study on the separation of nortriptyline (B1679971) hydrochloride and fluphenazine hydrochloride utilized a Hypersil Gold C8 column with a mobile phase of methanol and 0.1 M formic acid (67:33, v/v). nih.gov This demonstrates the utility of RP-HPLC in separating phenothiazine (B1677639) derivatives and their metabolites. The principles of this separation can be directly applied to the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). UPLC systems can operate at higher pressures, enabling faster separations without compromising efficiency.

In the context of this compound analysis, UPLC can be employed to achieve rapid and high-resolution separation from a complex mixture of metabolites. researchgate.net The enhanced sensitivity of UPLC is particularly beneficial when analyzing samples with low concentrations of the analyte. The principles of method development for UPLC are similar to those for HPLC, involving the optimization of mobile phase composition, gradient, and flow rate to achieve the desired separation.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of metabolites like this compound. When coupled with a chromatographic separation technique such as LC, it provides a powerful analytical platform.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique used for the structural characterization of compounds. In this method, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of this compound, is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound.

The fragmentation of N-oxides often involves a characteristic loss of an oxygen atom ([M+H]+ -> [M+H-16]+). nih.gov This deoxygenation can be indicative of the presence of an N-oxide functionality. nih.gov By analyzing the fragmentation patterns, the structure of the metabolite can be confirmed. For fluphenazine, the precursor ion peak is observed at m/z 438, and major fragments are seen at m/z 391, 321, 279, and 115. semanticscholar.org Similar detailed fragmentation analysis would be applied to confirm the structure of this compound.

Table 2: General LC-MS/MS Parameters for Metabolite Identification

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Commonly used for nitrogen-containing compounds. |

| Scan Range | Typically 100-500 Da | To encompass the molecular weight of the analyte and its fragments. semanticscholar.org |

| Collision Energy | Variable (e.g., 25 eV) | Optimized to produce informative fragment ions. semanticscholar.org |

| Precursor Ion | m/z corresponding to [M+H]+ of this compound | Selected for fragmentation. |

| Product Ions | Characteristic fragments | Used for structural confirmation. |

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is ideal for accurately determining the molecular weight of the analyte.

In positive ion mode ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]+. The molecular formula for this compound is C22H26F3N3O3S, which corresponds to a molecular weight of 469.52 g/mol . pharmaffiliates.com Therefore, the expected protonated molecule would be observed at an m/z of approximately 470.53. The high mass accuracy of modern mass spectrometers allows for the confident determination of the elemental composition of the detected ion, further confirming the identity of this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecular structure, functional groups, and bonding arrangements within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules, including this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While specific, publicly available ¹H-NMR and ¹³C-NMR spectral data for this compound are not extensively published in peer-reviewed literature, this information is often generated during the synthesis and characterization of reference standards. Commercial suppliers of this compound typically provide comprehensive analytical data, including NMR spectra, upon purchase. These data are essential for confirming the identity and purity of the compound.

In principle, the ¹H-NMR spectrum of this compound would be expected to show characteristic shifts in the signals corresponding to the protons adjacent to the N-oxide groups in the piperazine (B1678402) ring. The formation of the N-oxide bond deshields the neighboring protons, causing their signals to appear at a lower field (higher ppm value) compared to the parent fluphenazine molecule. Similarly, in the ¹³C-NMR spectrum, the carbon atoms bonded to the oxidized nitrogen atoms would exhibit a downfield shift. A thesis on the oxidative degradation of fluphenazine decanoate (B1226879) noted that the main diagnostic features in the ¹³C-NMR spectra of N-oxidized metabolites were the resonance peaks of the methylene (B1212753) groups beta to the piperazine nitrogen atoms. rsc.org

Table 1: Anticipated ¹H-NMR and ¹³C-NMR Spectral Features of this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Protons on carbons adjacent to N-oxide in piperazine ring | Downfield shift compared to fluphenazine | The magnitude of the shift depends on the specific proton environment. |

| ¹H | Aromatic protons on phenothiazine ring | Characteristic multiplets in the aromatic region | May show minor shifts due to electronic effects of the N-oxide groups. |

| ¹³C | Carbon atoms adjacent to N-oxide in piperazine ring | Downfield shift compared to fluphenazine | Indicative of the deshielding effect of the oxygen atom. |

| ¹³C | Aromatic carbons on phenothiazine ring | Characteristic signals in the aromatic region | Minimal changes expected compared to the parent compound. |

| ¹³C | Trifluoromethyl (-CF₃) carbon | Characteristic quartet due to C-F coupling |

This table is illustrative and based on general principles of NMR spectroscopy as applied to similar N-oxide compounds. Actual chemical shifts would be confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the most significant feature in its IR spectrum would be the absorption bands corresponding to the N-O stretching vibrations.

The N-O stretching vibration in tertiary amine N-oxides typically appears in the region of 950-970 cm⁻¹. The presence of two N-oxide groups in this compound would likely result in strong absorption bands in this region. The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions. As with NMR data, specific IR spectra for this compound are often part of the characterization data provided by commercial suppliers.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-O (N-oxide) | Stretching | 950 - 970 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

This table provides expected ranges for the key functional groups.

Application of Surface-Enhanced Raman Spectroscopy (SERS) in Conjugate Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto a metal surface, such as gold or silver nanoparticles. While direct SERS analysis of this compound conjugates is not extensively documented, studies on fluphenazine and related phenothiazine N-oxides provide a strong basis for its application.

Research on the SERS of fluphenazine conjugated with gold nanoparticles has shown that the molecule interacts with the gold surface primarily through the piperazine ring and the fluorine atoms of the -CF₃ group. chemrxiv.org For this compound, the N-oxide groups would likely introduce additional interaction points with the SERS substrate.

A study on 10-isopropyl-10H-phenothiazine-5-oxide using SERS on activated silver colloids revealed that the molecules were partially chemisorbed on the silver surface via the lone pair electrons of the oxygen atom. acs.org This suggests that in a conjugate analysis of this compound, the N-oxide moieties would play a significant role in the adsorption process and, consequently, in the resulting SERS spectrum. The orientation of the molecule on the nanoparticle surface, influenced by the polar N-oxide groups, would affect the enhancement of different vibrational modes, providing insights into the structure of the conjugate.

Immunochemical and Electrochemical Analytical Approaches

Immunochemical and electrochemical methods offer high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Radioimmunoassays (RIA) for Metabolite Quantification

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been successfully applied to the quantification of fluphenazine and its metabolites. A specific and sensitive RIA has been developed for the determination of fluphenazine-N4'-oxide (a mono N-oxide) in plasma. nih.gov This methodology can, in principle, be adapted for the quantification of the di-N'-oxide metabolite.

The development of an RIA involves producing antibodies that specifically bind to the target analyte. In the case of fluphenazine metabolites, antibodies have been raised by immunizing rabbits with a fluphenazine succinate-human serum albumin conjugate. escholarship.org The specificity of the resulting antiserum is crucial for distinguishing between the parent drug and its various metabolites.

A study on the RIA for the 7-hydroxy metabolite of fluphenazine demonstrated negligible cross-reactivity of the antiserum with fluphenazine N4'-oxide. nih.gov Conversely, an RIA developed specifically for fluphenazine-N4'-oxide showed minimal cross-reactivity with the parent drug and other major metabolites like the sulfoxide (B87167) and 7-hydroxy derivatives. nih.gov This high degree of specificity is essential for accurate quantification. The sensitivity of these assays allows for the detection of picogram quantities of the metabolite in plasma samples. nih.gov

Table 3: Cross-Reactivity of Antiserum in a Radioimmunoassay for Fluphenazine-N4'-oxide

| Compound | Cross-Reactivity (%) |

| Fluphenazine | < 2 |

| Fluphenazine sulfoxide | < 2 |

| 7-hydroxy-Fluphenazine | < 2 |

| N-deshydroxyethyl-Fluphenazine | < 2 |

Data sourced from a study on the radioimmunoassay of fluphenazine-N4'-oxide. nih.gov This table illustrates the specificity achievable with RIA, which would be a critical consideration for developing an assay for this compound.

Electrochemical Analysis of Oxidation Potentials

Electrochemical methods, particularly voltammetry, can be used to study the oxidation and reduction behavior of electroactive compounds like phenothiazines and their metabolites. The oxidation of fluphenazine and its N-oxide metabolites can be investigated by techniques such as cyclic voltammetry.

The formation of N-oxides introduces electron-withdrawing groups, which would be expected to increase the oxidation potential of the molecule compared to the parent fluphenazine. Therefore, the electrochemical analysis of this compound would likely reveal a higher oxidation potential. This difference in electrochemical behavior can be exploited for analytical purposes, allowing for the differentiation and potential quantification of the parent drug and its various oxidized metabolites in a mixture. The electrochemical synthesis of phenothiazine S-oxide metabolites has been demonstrated, highlighting the utility of electrochemical techniques in both the analysis and preparation of oxidized drug metabolites. mdpi.com

Preclinical Pharmacological and Mechanistic Research of Fluphenazine N Oxides

In Vitro Receptor Binding Affinity and Selectivity

Dopamine Receptor (D1, D2) Interaction Profiles

Comparative Affinity Studies with Parent Fluphenazine (B1673473)

Direct comparative studies detailing the binding affinity of Fluphenazine di N'-oxide relative to the parent compound, fluphenazine, at dopamine receptors are not available in published research. For context, studies on the mono N-oxide metabolite of fluphenazine have shown that it possesses a significantly lower affinity for both D1 and D2 receptors when compared to fluphenazine. This suggests that the N-oxidation of fluphenazine may lead to a reduction in its dopaminergic receptor binding capabilities. However, without specific data for the di N'-oxide, its comparative affinity remains speculative.

Assessment of Preclinical Pharmacological Activity

Evaluation of Neuropharmacological Contribution in Animal Models

There is a lack of available data from animal models to evaluate the specific neuropharmacological contribution of this compound. Preclinical studies are essential to understand the in vivo effects of a compound, and the absence of such research for this compound means its potential antipsychotic activity or other central nervous system effects are unknown.

Comparative Activity Factor Determination

Due to the absence of preclinical studies, a comparative activity factor for this compound relative to fluphenazine has not been determined. Such a factor would quantify the pharmacological potency of the metabolite in relation to the parent drug, and its determination is contingent on future in vivo research.

Biochemical Pathways and Cellular Interactions (In Vitro)

Detailed in vitro studies on the specific biochemical pathways and cellular interactions of this compound are not documented in the available scientific literature. Research into how this specific metabolite interacts with cellular systems, including its effects on signaling cascades and enzyme activities, has yet to be published.

Influence on Cellular Processes (e.g., Apoptosis, Antimutagenic Activities) - If directly linked to the di-N-oxide or relevant N-oxides

Research into the specific cellular effects of this compound is notably limited in publicly available scientific literature. The majority of preclinical research has centered on the parent compound, fluphenazine, and its various analogues, rather than its N-oxide metabolites. While N-oxidation is recognized as a significant metabolic pathway for fluphenazine in humans, leading to the formation of N-oxides, detailed investigations into the pro-apoptotic and antimutagenic activities of these specific metabolites, including the di-N'-oxide, are not extensively documented.

However, the broader context of research on fluphenazine and its derivatives provides a foundation for understanding the potential biological activities that its N-oxides might possess. Fluphenazine itself has demonstrated a range of effects on cellular processes, including the induction of apoptosis and antimutagenic properties.

Apoptosis

Fluphenazine has been shown to induce apoptosis in various cancer cell lines. mdpi.comnih.govnih.gov This pro-apoptotic effect is a key area of interest for its potential application in oncology. mdpi.comnih.govresearchgate.net Studies have indicated that fluphenazine can trigger programmed cell death through mechanisms that may involve DNA fragmentation, the activation of caspases, and the generation of reactive oxygen species (ROS). mdpi.comnih.gov For instance, in combination with UVA light, fluphenazine has been observed to induce apoptosis in human tumor cell lines, a process accompanied by damage to lysosomes and mitochondria. nih.gov

While direct evidence for this compound is scarce, research on other fluphenazine analogues has shown that structural modifications can enhance pro-apoptotic activity. For example, certain synthesized analogues of fluphenazine have demonstrated a stronger pro-apoptotic effect than the parent compound in human lymphocyte cultures. nih.govnih.gov One particular analogue, compound 4a [2-(trifluoromethyl)-10-[3-(diethanolamino)-2-hydroxypropyl] phenothiazine], showed a 35% higher induction of apoptosis compared to fluphenazine. nih.gov This suggests that modifications to the fluphenazine structure, which would include the formation of N-oxides, could modulate its influence on apoptosis.

Table 1: Pro-apoptotic and Antimutagenic Activity of a Fluphenazine Analogue

| Compound | Relative Apoptotic Induction vs. Fluphenazine | Relative Antimutagenic Effect vs. Fluphenazine | Relative Cytotoxicity vs. Fluphenazine |

| Compound 4a | 35% higher | ~10% stronger | 60% lower |

Antimutagenic Activities

Fluphenazine has also been reported to possess antimutagenic properties, reducing the genotoxic effects of certain mutagens in various assays. nih.govresearchgate.net The mechanisms underlying this activity are thought to include the scavenging of free radicals. researchgate.net As with apoptosis, the direct antimutagenic activities of this compound have not been specifically detailed. However, studies on fluphenazine analogues again suggest that structural alterations can impact these effects. For instance, the aforementioned compound 4a not only had enhanced pro-apoptotic effects but also exhibited a stronger antimutagenic effect than fluphenazine. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.